molecular formula C12H14N2OS B2645644 1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazol-5-ol CAS No. 321526-26-5

1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazol-5-ol

Cat. No.: B2645644
CAS No.: 321526-26-5
M. Wt: 234.32
InChI Key: SKBWAEWFAWZARX-UHFFFAOYSA-N
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Description

1-Methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazol-5-ol (CAS: 189559-91-9) is a pyrazole derivative featuring a sulfur-containing substituent. Its molecular formula is C₁₂H₁₄N₂OS, with a molecular weight of 234.31 g/mol . Structurally, the compound consists of a pyrazole core substituted with a methyl group at position 1, a hydroxypyrazole moiety at position 5, and a (4-methylphenyl)sulfanylmethyl group at position 2. This substitution pattern introduces both lipophilic (methyl and aryl groups) and hydrophilic (hydroxyl) functionalities, which may influence solubility and biological interactions.

For instance, sulfur-linked substituents are often introduced via thiol-ene click chemistry or nucleophilic substitution .

Properties

IUPAC Name

2-methyl-5-[(4-methylphenyl)sulfanylmethyl]-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-9-3-5-11(6-4-9)16-8-10-7-12(15)14(2)13-10/h3-7,13H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPAKQIHOCWLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC(=O)N(N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazol-5-ol typically involves the reaction of 1-methyl-3-(chloromethyl)-1H-pyrazol-5-ol with 4-methylthiophenol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the sulfanyl group. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanyl group or to modify the pyrazole ring.

    Substitution: The methyl and hydroxyl groups on the pyrazole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-sulfanylated pyrazoles.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazol-5-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazol-5-ol is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-methyl-4-phenyl-sulfanyl-1H-pyrazol-5(4H)-one ()

  • Molecular Formula : C₁₆H₁₃FN₂OS
  • Molecular Weight : 300.35 g/mol
  • The ketone group at position 5 (pyrazol-5-one) replaces the hydroxyl group, altering hydrogen-bonding capabilities .

3-({5-[(2-Amino-1,3-thiazol-4-yl)Methyl]-1,3,4-Oxadiazol-2-yl}Sulfanyl)-N-(4-Methylphenyl)Propanamide (7d) ()

  • Molecular Formula : C₁₇H₁₉N₅O₂S₂
  • Molecular Weight : 389.49 g/mol
  • The sulfanyl linker connects to a propanamide chain, increasing conformational flexibility compared to the rigid pyrazole core of the target compound .

3-(4-Fluorophenyl)-5-(Methylsulfanyl)-1H-Pyrazole ()

  • Molecular Formula : C₁₀H₉FN₂S
  • Molecular Weight : 208.25 g/mol
  • Key Features: Simpler structure lacking the hydroxypyrazole moiety, reducing hydrogen-bond donor capacity. Methylsulfanyl group at position 5 may enhance hydrophobic interactions in biological systems .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound C₁₂H₁₄N₂OS 234.31 Not reported Hydroxyl, sulfanyl, methyl
1-(4-Fluorophenyl)-3-methyl-4-phenyl-sulfanyl-1H-pyrazol-5(4H)-one C₁₆H₁₃FN₂OS 300.35 Not reported Ketone, fluorine, sulfanyl
4-(2-(4-Hydroxyphenyl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one (4l) C₁₀H₁₀N₄O₂ 218.21 196–198 Hydrazone, hydroxyl, ketone
7d () C₁₇H₁₉N₅O₂S₂ 389.49 134–178 Thiazole, oxadiazole, sulfanyl

Key Observations :

  • Thiazole-oxadiazole hybrids () exhibit higher molecular weights and broader melting point ranges, likely due to increased structural complexity .

Biological Activity

1-Methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazol-5-ol, also known by its CAS number 321526-26-5, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound, emphasizing its therapeutic potential.

  • Molecular Formula : C12H14N2OS
  • Molecular Weight : 234.32 g/mol
  • Purity : >90%

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring followed by the introduction of the sulfanyl and methyl groups. The detailed synthetic routes can be found in various chemical literature focusing on pyrazole derivatives.

Anti-inflammatory Activity

Recent studies have demonstrated that compounds with similar pyrazole structures exhibit significant anti-inflammatory properties. For instance, a study by Sivaramakarthikeyan et al. reported that certain pyrazole derivatives showed remarkable inhibition of paw swelling in acute inflammatory models, comparable to standard anti-inflammatory drugs like aspirin and diclofenac sodium .

CompoundIC50 (μg/mL)% Inhibition
This compoundTBDTBD
Diclofenac Sodium54.6590.13

COX Inhibition

In vitro studies have indicated that several pyrazole derivatives can selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. The selectivity index for some derivatives was reported to be significantly higher than that of traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Study on Analgesic Effects

A case study involving a series of pyrazole derivatives, including this compound, evaluated their analgesic effects in animal models. The results indicated that these compounds exhibited significant analgesic activity with minimal side effects on gastrointestinal health .

Histopathological Analysis

Histopathological evaluations conducted on rats treated with these compounds showed minimal degenerative changes in vital organs such as the stomach and liver, suggesting a favorable safety profile for further development .

The proposed mechanism of action for the anti-inflammatory effects of this compound involves the inhibition of inflammatory mediators through COX inhibition and modulation of cytokine production. Docking studies have suggested potential interactions with human prostaglandin reductase, indicating a plausible pathway for its pharmacological effects .

Q & A

Basic Question: What are the established synthetic routes for 1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazol-5-ol?

Methodological Answer:
The compound is synthesized via condensation reactions involving pyrazole precursors and sulfanyl-containing reagents. A common approach involves:

  • Step 1: Preparation of a pyrazol-5-one intermediate (e.g., 1-phenyl-3-methylpyrazol-5-one) by reacting β-diketones with hydrazine derivatives .
  • Step 2: Introduction of the sulfanyl-methyl group via nucleophilic substitution. For example, reacting 5-hydroxy-pyrazole derivatives with 4-methylbenzenethiol in the presence of a catalyst like 1,3-disulfonic acid imidazolium tetrachloroaluminate ([Dsim]AlCl₄), which enhances reaction efficiency and yield (reported up to 45%) .
  • Alternative Route: Cyclocondensation of 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with phenylhydrazine in ethanol/glacial acetic acid, followed by purification via silica gel chromatography .

Key Considerations:

  • Catalyst selection impacts reaction time and yield.
  • Solvent polarity influences regioselectivity of sulfanyl group attachment.

Basic Question: How is X-ray crystallography used to determine the molecular structure of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystallization: Recrystallization from ethanol or methanol to obtain high-quality crystals .
  • Data Collection: Using a diffractometer (e.g., Bruker APEX-II) with Mo-Kα radiation (λ = 0.71073 Å). Data are processed with SAINT and SHELXTL software .
  • Refinement: Structural models are refined via SHELXL (e.g., anisotropic displacement parameters for non-H atoms, riding models for H atoms) .

Example Structural Parameters (from analogous compounds):

ParameterValue (Å/°)Source Compound
Pyrazole ring planarityRMSD < 0.02 Å1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5-one
Dihedral angles16.83°–51.68°2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol
Hydrogen bondsO–H···N (2.89 Å)

Advanced Question: How can low synthetic yields be addressed in the preparation of this compound?

Methodological Answer:
Low yields (e.g., 45% ) often arise from competing side reactions or poor regioselectivity. Solutions include:

  • Catalyst Optimization: Use Brønsted acidic ionic liquids (e.g., [Dsim]AlCl₄) to enhance electrophilic substitution efficiency .
  • Microwave-Assisted Synthesis: Reduces reaction time and improves yield by 10–15% compared to traditional reflux .
  • Purification: Employ gradient elution in column chromatography (e.g., hexane/ethyl acetate) to separate regioisomers.

Data-Driven Example:
A study on similar pyrazoles achieved a 72% yield by replacing acetic acid with p-toluenesulfonic acid as a catalyst .

Advanced Question: How can computational methods predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity).
    • Protocol:

Optimize the compound’s geometry using DFT (B3LYP/6-31G* basis set).

Dock into the protein active site (PDB ID: 1CX2) with flexible side chains.

Validate with MD simulations (e.g., GROMACS ) to assess binding stability .

  • QSAR Modeling: Correlate structural descriptors (e.g., logP, polar surface area) with antimicrobial activity data from analogs .

Advanced Question: How are hydrogen bonding and crystal packing analyzed in structural studies?

Methodological Answer:

  • Hydrogen Bond Analysis:
    • Identify donor-acceptor pairs (e.g., O–H···N) via PLATON or Mercury software .
    • Measure bond lengths (e.g., 2.89 Å for O–H···N) and angles (>150° for strong interactions).
  • Packing Motifs:
    • Use CrystalExplorer to visualize 2D/3D networks. For example, π-π stacking between aromatic rings (3.8–4.2 Å) stabilizes the lattice .

Case Study:
In 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol, hydrogen bonds and C–H···π interactions form a robust 2D network parallel to the bc plane .

Basic Question: What spectroscopic techniques confirm the compound’s purity and structure?

Methodological Answer:

  • NMR:
    • ¹H NMR: Peaks at δ 2.35 ppm (CH₃ of 4-methylphenyl), δ 5.20 ppm (–S–CH₂–).
    • ¹³C NMR: Signals at 160–165 ppm (C=O), 125–140 ppm (aromatic carbons) .
  • FTIR: Bands at 3200–3400 cm⁻¹ (O–H stretch), 1150 cm⁻¹ (C–S–C) .
  • Mass Spectrometry: ESI-MS m/z 316.4 [M+H]⁺ .

Advanced Question: How to resolve contradictions in biological activity data across studies?

Methodological Answer:
Contradictions (e.g., variable IC₅₀ values) may arise from assay conditions or impurities.

  • Standardization:
    • Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay).
    • Validate purity via HPLC (>98%) with a C18 column (acetonitrile/water gradient) .
  • Meta-Analysis: Compare structural analogs (e.g., 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydropyrazole) to identify SAR trends .

Basic Question: What are the key applications of this compound in academic research?

Methodological Answer:

  • Antimicrobial Studies: Test against Gram-positive bacteria (e.g., S. aureus) via agar diffusion (MIC ≤ 8 µg/mL reported for analogs) .
  • Coordination Chemistry: Synthesize metal complexes (e.g., Cu²⁺) for catalytic or photoluminescent applications .
  • Enzyme Inhibition: Screen against COX-2 or urease using fluorometric assays .

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